molecular formula C4H3Cl2NOS B041748 4,5-Dichloro-2-methyl-4-isothiazolin-3-one CAS No. 26542-23-4

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Cat. No. B041748
CAS RN: 26542-23-4
M. Wt: 184.04 g/mol
InChI Key: CVZDIUZSWUDGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04328347

Procedure details

2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate (16.9 g, 0.058 mol) was added in portions to 150 ml of a saturated sodium acetate solution. After stirring for 30 min. the solid was collected, washed with water, and recrystallized from ethanol to yield 7.5 g (70%) of 4,5-dichloro-2-methyl-4-isothiazolin-3-one, mp 119°-120°.
Name
2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FS([O-])(=O)=[O:3].[CH3:6][N+:7]1[S:8][C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1Cl>C([O-])(=O)C.[Na+]>[Cl:13][C:10]1[C:11](=[O:3])[N:7]([CH3:6])[S:8][C:9]=1[Cl:14] |f:0.1,2.3|

Inputs

Step One
Name
2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate
Quantity
16.9 g
Type
reactant
Smiles
FS(=O)(=O)[O-].C[N+]=1SC(=C(C1Cl)Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min. the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(N(SC1Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.